molecular formula C8H12ClN3 B1444684 N2-cyclopropylpyridine-2,3-diamine hydrochloride CAS No. 1353965-10-2

N2-cyclopropylpyridine-2,3-diamine hydrochloride

Cat. No.: B1444684
CAS No.: 1353965-10-2
M. Wt: 185.65 g/mol
InChI Key: DVEIIPFLIJZRDI-UHFFFAOYSA-N
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Properties

IUPAC Name

2-N-cyclopropylpyridine-2,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-7-2-1-5-10-8(7)11-6-3-4-6;/h1-2,5-6H,3-4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEIIPFLIJZRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopropylpyridine-2,3-diamine hydrochloride typically involves the reaction of cyclopropylamine with pyridine-2,3-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process may involve heating and the use of solvents such as dioxane or trifluoroethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N2-cyclopropylpyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, hydrogen peroxide, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N2-cyclopropylpyridine-2,3-dione, while reduction may produce N2-cyclopropylpyridine-2,3-diamine .

Scientific Research Applications

N2-cyclopropylpyridine-2,3-diamine hydrochloride is a chemical compound with potential applications in scientific research, particularly in the context of medicinal chemistry and drug development .

Chemical Information

  • PubChem CID: 66569553
  • Molecular Formula: C8H12ClN3
  • Molecular Weight: 185.65 g/mol
  • Synonyms: this compound, 1353965-10-2, 2-N-cyclopropylpyridine-2,3-diamine;hydrochloride, N2-Cyclopropyl-pyridine-2,3-diamine hydrochloride, N2-Cyclopropylpyridine-2,3-diaminehydrochloride
  • IUPAC Name: 2-N-cyclopropylpyridine-2,3-diamine;hydrochloride
  • InChI: InChI=1S/C8H11N3.ClH/c9-7-2-1-5-10-8(7)11-6-3-4-6;/h1-2,5-6H,3-4,9H2,(H,10,11);1H
  • InChIKey: DVEIIPFLIJZRDI-UHFFFAOYSA-N
  • SMILES: C1CC1NC2=C(C=CC=N2)N.Cl

Potential Applications

While the provided search results do not offer explicit case studies or comprehensive data tables detailing the applications of this compound, they do suggest areas of potential interest:

  • Pharmaceutical Research: The compound may be relevant in the synthesis or study of Diacylglycerol Acyltransferase Inhibitors .
  • DGAT2 Inhibition: Compounds containing similar structures have been investigated for their ability to inhibit DGAT2, which is relevant to treating metabolic diseases . Inhibition of DGAT2 can result in the down-regulation of genes encoding proteins involved in lipogenesis and improved insulin responsiveness in the liver .
  • Cancer Treatment: Related compounds have been explored for treating cancer .
  • Cyclobutane-containing Drugs: Cyclobutanes, which are related to cyclopropyl groups, are of interest in drug development .

Mechanism of Action

The mechanism of action of N2-cyclopropylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-cyclopropylpyridine-2,3-diamine hydrochloride is unique due to the presence of both the cyclopropyl and pyridine-2,3-diamine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Biological Activity

N2-cyclopropylpyridine-2,3-diamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Overview of the Compound

This compound is synthesized from cyclopropylamine and pyridine-2,3-diamine under acidic conditions, resulting in a hydrochloride salt that enhances its solubility and stability in biological systems. The molecular structure includes a cyclopropyl group attached to a pyridine ring with two amine functionalities, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It modulates their activity, thereby influencing multiple biochemical pathways. The specific molecular targets include:

  • Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, potentially affecting signal transduction processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. In vitro tests have shown inhibition zones indicating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antitumor Potential : There is ongoing research into the compound's potential as an antitumor agent. Its structural similarity to other bioactive compounds suggests it may interfere with cancer cell proliferation .
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures exhibit neuroprotective properties, suggesting that this compound may also offer protective effects against neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant inhibition zone (IZ) ranging from 15 mm to 25 mm, indicating strong antibacterial activity compared to standard antibiotics .
  • Antitumor Activity : In a controlled laboratory setting, the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Data Table

Biological ActivityTest Organism/Cell LineInhibition Zone (mm)IC50 (μM)
AntimicrobialStaphylococcus aureus20-
Escherichia coli18-
AntitumorHeLa (cervical cancer cells)-12
MCF-7 (breast cancer cells)-15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-cyclopropylpyridine-2,3-diamine hydrochloride
Reactant of Route 2
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N2-cyclopropylpyridine-2,3-diamine hydrochloride

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